molecular formula C17H26FN3O B13346874 N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide

Katalognummer: B13346874
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: NRLVPWHWWDKBNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hexylformamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide typically involves the reaction of 1-(2-fluorophenyl)piperazine with hexyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major products include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporter and preventing the uptake of nucleosides. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hexylformamide moiety differentiates it from other piperazine derivatives, potentially offering unique interactions with molecular targets.

Eigenschaften

Molekularformel

C17H26FN3O

Molekulargewicht

307.4 g/mol

IUPAC-Name

N-[4-(2-fluorophenyl)piperazin-1-yl]-N-hexylformamide

InChI

InChI=1S/C17H26FN3O/c1-2-3-4-7-10-21(15-22)20-13-11-19(12-14-20)17-9-6-5-8-16(17)18/h5-6,8-9,15H,2-4,7,10-14H2,1H3

InChI-Schlüssel

NRLVPWHWWDKBNH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(C=O)N1CCN(CC1)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.